

Application Notes and Protocols for Cdk2-IN-26 in In Vivo Experiments

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Compound of Interest

Compound Name: Cdk2-IN-26

Cat. No.: B12365586

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk2-IN-26, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), has emerged as a valuable tool for investigating the physiological and pathological roles of CDK2 in vivo. This document provides detailed application notes and protocols for the in vivo use of **Cdk2-IN-26**, based on available preclinical data. The information presented herein is intended to guide researchers in designing and executing robust in vivo experiments to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.

Introduction to Cdk2-IN-26

Cdk2-IN-26, identified by the Chemical Abstracts Service (CAS) number 2821777-43-7, is a small molecule inhibitor targeting the ATP-binding site of CDK2.^{[1][2]} CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition, and its dysregulation is frequently observed in various human cancers. Inhibition of CDK2 is therefore a promising therapeutic strategy for cancer treatment.

Chemical Structure:

While a publicly available, common name for **Cdk2-IN-26** has not been identified, its chemical structure is defined by the following SMILES string: O=C(C1=CC(OCC(F)F)=NN1C)NC2=CC(=C(C=C2)C(=O)N)C3=CC(=C(C=C3)C(=O)N)C4=CC(=C(C=C4)C(=O)N)C5=CC(=C(C=C5)C(=O)N)C6=CC(=C(C=C6)C(=O)N)C7=CC(=C(C=C7)C(=O)N)C8=CC(=C(C=C8)C(=O)N)C9=CC(=C(C=C9)C(=O)N)C10=CC(=C(C=C10)C(=O)N)C11=CC(=C(C=C11)C(=O)N)C12=CC(=C(C=C12)C(=O)N)C13=CC(=C(C=C13)C(=O)N)C14=CC(=C(C=C14)C(=O)N)C15=CC(=C(C=C15)C(=O)N)C16=CC(=C(C=C16)C(=O)N)C17=CC(=C(C=C17)C(=O)N)C18=CC(=C(C=C18)C(=O)N)C19=CC(=C(C=C19)C(=O)N)C20=CC(=C(C=C20)C(=O)N)C21=CC(=C(C=C21)C(=O)N)C22=CC(=C(C=C22)C(=O)N)C23=CC(=C(C=C23)C(=O)N)C24=CC(=C(C=C24)C(=O)N)C25=CC(=C(C=C25)C(=O)N)C26=CC(=C(C=C26)C(=O)N)C27=CC(=C(C=C27)C(=O)N)C28=CC(=C(C=C28)C(=O)N)C29=CC(=C(C=C29)C(=O)N)C30=CC(=C(C=C30)C(=O)N)C31=CC(=C(C=C31)C(=O)N)C32=CC(=C(C=C32)C(=O)N)C33=CC(=C(C=C33)C(=O)N)C34=CC(=C(C=C34)C(=O)N)C35=CC(=C(C=C35)C(=O)N)C36=CC(=C(C=C36)C(=O)N)C37=CC(=C(C=C37)C(=O)N)C38=CC(=C(C=C38)C(=O)N)C39=CC(=C(C=C39)C(=O)N)C40=CC(=C(C=C40)C(=O)N)C41=CC(=C(C=C41)C(=O)N)C42=CC(=C(C=C42)C(=O)N)C43=CC(=C(C=C43)C(=O)N)C44=CC(=C(C=C44)C(=O)N)C45=CC(=C(C=C45)C(=O)N)C46=CC(=C(C=C46)C(=O)N)C47=CC(=C(C=C47)C(=O)N)C48=CC(=C(C=C48)C(=O)N)C49=CC(=C(C=C49)C(=O)N)C50=CC(=C(C=C50)C(=O)N)C51=CC(=C(C=C51)C(=O)N)C52=CC(=C(C=C52)C(=O)N)C53=CC(=C(C=C53)C(=O)N)C54=CC(=C(C=C54)C(=O)N)C55=CC(=C(C=C55)C(=O)N)C56=CC(=C(C=C56)C(=O)N)C57=CC(=C(C=C57)C(=O)N)C58=CC(=C(C=C58)C(=O)N)C59=CC(=C(C=C59)C(=O)N)C60=CC(=C(C=C60)C(=O)N)C61=CC(=C(C=C61)C(=O)N)C62=CC(=C(C=C62)C(=O)N)C63=CC(=C(C=C63)C(=O)N)C64=CC(=C(C=C64)C(=O)N)C65=CC(=C(C=C65)C(=O)N)C66=CC(=C(C=C66)C(=O)N)C67=CC(=C(C=C67)C(=O)N)C68=CC(=C(C=C68)C(=O)N)C69=CC(=C(C=C69)C(=O)N)C70=CC(=C(C=C70)C(=O)N)C71=CC(=C(C=C71)C(=O)N)C72=CC(=C(C=C72)C(=O)N)C73=CC(=C(C=C73)C(=O)N)C74=CC(=C(C=C74)C(=O)N)C75=CC(=C(C=C75)C(=O)N)C76=CC(=C(C=C76)C(=O)N)C77=CC(=C(C=C77)C(=O)N)C78=CC(=C(C=C78)C(=O)N)C79=CC(=C(C=C79)C(=O)N)C80=CC(=C(C=C80)C(=O)N)C81=CC(=C(C=C81)C(=O)N)C82=CC(=C(C=C82)C(=O)N)C83=CC(=C(C=C83)C(=O)N)C84=CC(=C(C=C84)C(=O)N)C85=CC(=C(C=C85)C(=O)N)C86=CC(=C(C=C86)C(=O)N)C87=CC(=C(C=C87)C(=O)N)C88=CC(=C(C=C88)C(=O)N)C89=CC(=C(C=C89)C(=O)N)C90=CC(=C(C=C90)C(=O)N)C91=CC(=C(C=C91)C(=O)N)C92=CC(=C(C=C92)C(=O)N)C93=CC(=C(C=C93)C(=O)N)C94=CC(=C(C=C94)C(=O)N)C95=CC(=C(C=C95)C(=O)N)C96=CC(=C(C=C96)C(=O)N)C97=CC(=C(C=C97)C(=O)N)C98=CC(=C(C=C98)C(=O)N)C99=CC(=C(C=C99)C(=O)N)C100=CC(=C(C=C100)C(=O)N)C101=CC(=C(C=C101)C(=O)N)C102=CC(=C(C=C102)C(=O)N)C103=CC(=C(C=C103)C(=O)N)C104=CC(=C(C=C104)C(=O)N)C105=CC(=C(C=C105)C(=O)N)C106=CC(=C(C=C106)C(=O)N)C107=CC(=C(C=C107)C(=O)N)C108=CC(=C(C=C108)C(=O)N)C109=CC(=C(C=C109)C(=O)N)C110=CC(=C(C=C110)C(=O)N)C111=CC(=C(C=C111)C(=O)N)C112=CC(=C(C=C112)C(=O)N)C113=CC(=C(C=C113)C(=O)N)C114=CC(=C(C=C114)C(=O)N)C115=CC(=C(C=C115)C(=O)N)C116=CC(=C(C=C116)C(=O)N)C117=CC(=C(C=C117)C(=O)N)C118=CC(=C(C=C118)C(=O)N)C119=CC(=C(C=C119)C(=O)N)C120=CC(=C(C=C120)C(=O)N)C121=CC(=C(C=C121)C(=O)N)C122=CC(=C(C=C122)C(=O)N)C123=CC(=C(C=C123)C(=O)N)C124=CC(=C(C=C124)C(=O)N)C125=CC(=C(C=C125)C(=O)N)C126=CC(=C(C=C126)C(=O)N)C127=CC(=C(C=C127)C(=O)N)C128=CC(=C(C=C128)C(=O)N)C129=CC(=C(C=C129)C(=O)N)C130=CC(=C(C=C130)C(=O)N)C131=CC(=C(C=C131)C(=O)N)C132=CC(=C(C=C132)C(=O)N)C133=CC(=C(C=C133)C(=O)N)C134=CC(=C(C=C134)C(=O)N)C135=CC(=C(C=C135)C(=O)N)C136=CC(=C(C=C136)C(=O)N)C137=CC(=C(C=C137)C(=O)N)C138=CC(=C(C=C138)C(=O)N)C139=CC(=C(C=C139)C(=O)N)C140=CC(=C(C=C140)C(=O)N)C141=CC(=C(C=C141)C(=O)N)C142=CC(=C(C=C142)C(=O)N)C143=CC(=C(C=C143)C(=O)N)C144=CC(=C(C=C144)C(=O)N)C145=CC(=C(C=C145)C(=O)N)C146=CC(=C(C=C146)C(=O)N)C147=CC(=C(C=C147)C(=O)N)C148=CC(=C(C=C148)C(=O)N)C149=CC(=C(C=C149)C(=O)N)C150=CC(=C(C=C150)C(=O)N)C151=CC(=C(C=C151)C(=O)N)C152=CC(=C(C=C152)C(=O)N)C153=CC(=C(C=C153)C(=O)N)C154=CC(=C(C=C154)C(=O)N)C155=CC(=C(C=C155)C(=O)N)C156=CC(=C(C=C156)C(=O)N)C157=CC(=C(C=C157)C(=O)N)C158=CC(=C(C=C158)C(=O)N)C159=CC(=C(C=C159)C(=O)N)C160=CC(=C(C=C160)C(=O)N)C161=CC(=C(C=C161)C(=O)N)C162=CC(=C(C=C162)C(=O)N)C163=CC(=C(C=C163)C(=O)N)C164=CC(=C(C=C164)C(=O)N)C165=CC(=C(C=C165)C(=O)N)C166=CC(=C(C=C166)C(=O)N)C167=CC(=C(C=C167)C(=O)N)C168=CC(=C(C=C168)C(=O)N)C169=CC(=C(C=C169)C(=O)N)C170=CC(=C(C=C170)C(=O)N)C171=CC(=C(C=C171)C(=O)N)C172=CC(=C(C=C172)C(=O)N)C173=CC(=C(C=C173)C(=O)N)C174=CC(=C(C=C174)C(=O)N)C175=CC(=C(C=C175)C(=O)N)C176=CC(=C(C=C176)C(=O)N)C177=CC(=C(C=C177)C(=O)N)C178=CC(=C(C=C178)C(=O)N)C179=CC(=C(C=C179)C(=O)N)C180=CC(=C(C=C180)C(=O)N)C181=CC(=C(C=C181)C(=O)N)C182=CC(=C(C=C182)C(=O)N)C183=CC(=C(C=C183)C(=O)N)C184=CC(=C(C=C184)C(=O)N)C185=CC(=C(C=C185)C(=O)N)C186=CC(=C(C=C186)C(=O)N)C187=CC(=C(C=C187)C(=O)N)C188=CC(=C(C=C188)C(=O)N)C189=CC(=C(C=C189)C(=O)N)C190=CC(=C(C=C190)C(=O)N)C191=CC(=C(C=C191)C(=O)N)C192=CC(=C(C=C192)C(=O)N)C193=CC(=C(C=C193)C(=O)N)C194=CC(=C(C=C194)C(=O)N)C195=CC(=C(C=C195)C(=O)N)C196=CC(=C(C=C196)C(=O)N)C197=CC(=C(C=C197)C(=O)N)C198=CC(=C(C=C198)C(=O)N)C199=CC(=C(C=C199)C(=O)N)C200=CC(=C(C=C200)C(=O)N)C201=CC(=C(C=C201)C(=O)N)C202=CC(=C(C=C202)C(=O)N)C203=CC(=C(C=C203)C(=O)N)C204=CC(=C(C=C204)C(=O)N)C205=CC(=C(C=C205)C(=O)N)C206=CC(=C(C=C206)C(=O)N)C207=CC(=C(C=C207)C(=O)N)C208=CC(=C(C=C208)C(=O)N)C209=CC(=C(C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In Vivo Applications

Based on the known function of CDK2, **Cdk2-IN-26** is primarily applicable to in vivo studies in the following areas:

- **Oncology:** Investigating the anti-tumor efficacy of selective CDK2 inhibition in various cancer models, including but not limited to, breast cancer, ovarian cancer, and small cell lung cancer.
- **Cell Cycle Research:** Elucidating the in vivo consequences of CDK2 inhibition on cell proliferation, differentiation, and apoptosis in different tissues and disease states.
- **Drug Discovery and Development:** Evaluating the pharmacokinetic and pharmacodynamic properties of a novel CDK2 inhibitor to assess its potential as a therapeutic agent.

Quantitative Data Summary

Currently, there is a lack of publicly available in vivo dosage and pharmacokinetic data specifically for **Cdk2-IN-26** (CAS 2821777-43-7). However, to provide a starting point for researchers, the following table summarizes in vivo data from preclinical studies of other selective CDK2 inhibitors. It is crucial to note that these are different compounds, and the optimal dosage for **Cdk2-IN-26** must be determined empirically.

| CDK2 Inhibitor | Animal Model | Dosage | Route of Administration | Dosing Frequency | Key Findings | Reference |
|----------------|-------------------|---------------|-------------------------|------------------|---------------------------------------|-----------------------|
| PF-06873600 | Mice (xenograft) | Not specified | Not specified | Not specified | Tumor growth inhibition | Pfizer Inc. |
| Compound I | Mice (SCLC model) | Not specified | Not specified | Not specified | Inhibition of CDK2/A axis, DNA damage | Patent WO2023249974A2 |

Note: The lack of specific dosage information in the provided search results for these compounds highlights the proprietary nature of early-stage drug development data. Researchers should perform dose-finding studies for **Cdk2-IN-26**.

Experimental Protocols

The following are generalized protocols for in vivo experiments with a novel CDK2 inhibitor like **Cdk2-IN-26**. These should be adapted based on the specific research question, animal model, and preliminary in vitro data.

Preparation of Cdk2-IN-26 for In Vivo Administration

Materials:

- **Cdk2-IN-26** (powder)
- Vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline, or as determined by solubility and tolerability studies)
- Sterile vials
- Sonicator or vortex mixer
- Sterile filters (if applicable)

Protocol:

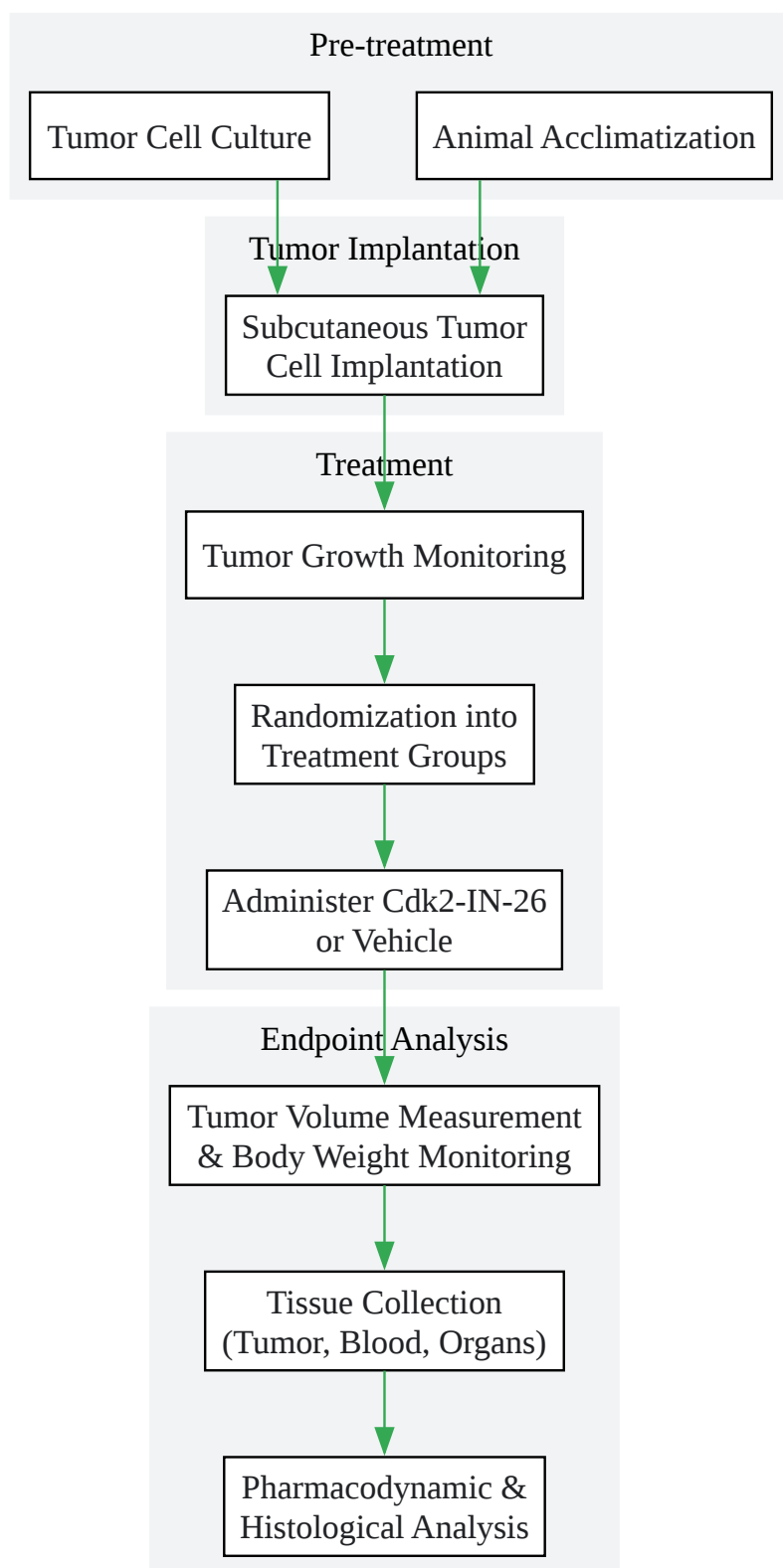
- Determine the required concentration of the dosing solution based on the desired dosage (mg/kg) and the average weight of the experimental animals.
- In a sterile vial, weigh the appropriate amount of **Cdk2-IN-26** powder.
- Add a small amount of the vehicle (e.g., DMSO) to first dissolve the compound.
- Gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension or solution.
- Visually inspect the solution for complete dissolution or uniform suspension.

- If required for the route of administration (e.g., intravenous), sterilize the solution by filtering through a 0.22 μm filter.
- Store the dosing solution as recommended by the manufacturer, protected from light and at the appropriate temperature. Prepare fresh as needed.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of **Cdk2-IN-26** in a relevant cancer xenograft model.

Workflow Diagram:



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Caption: Workflow for an in vivo xenograft efficacy study.

Protocol:

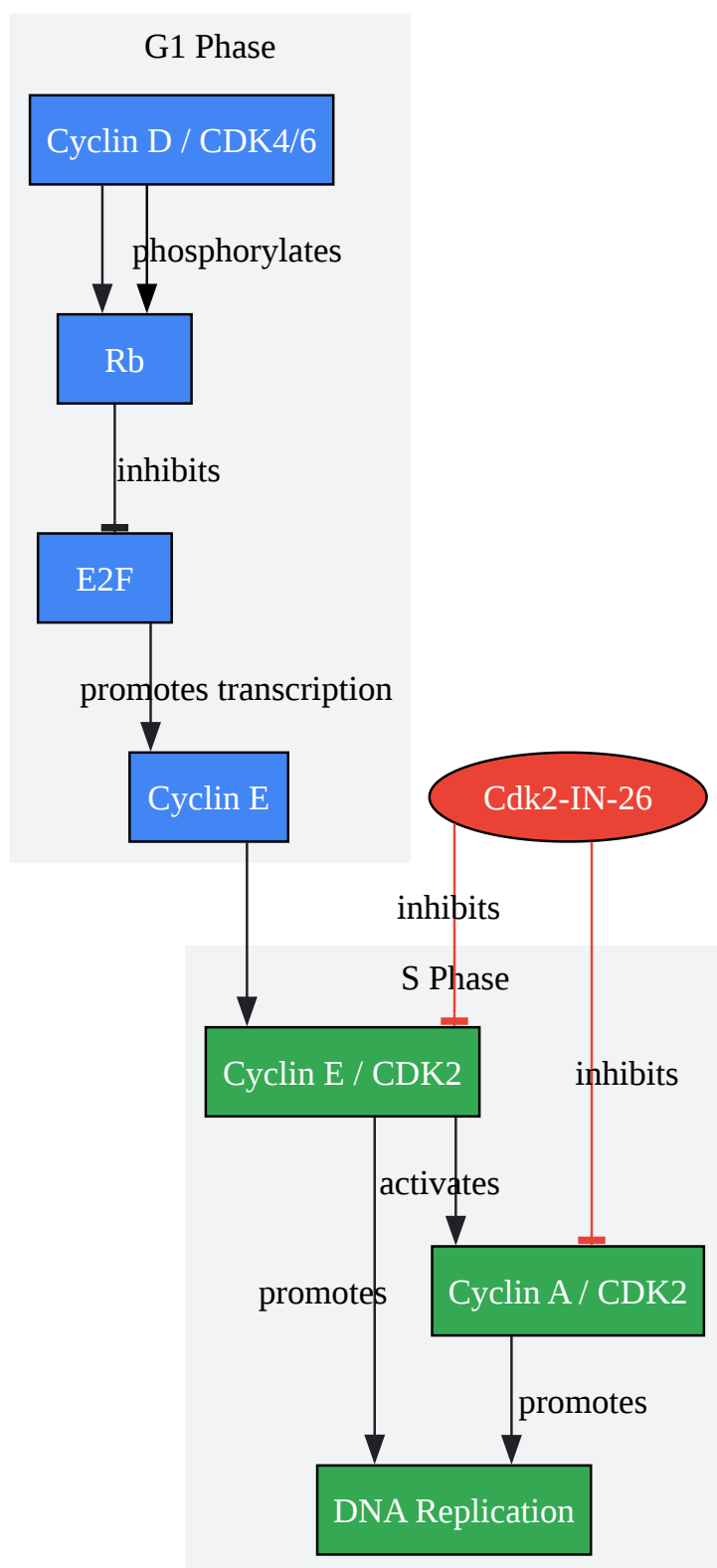
- Cell Culture: Culture the selected cancer cell line (e.g., a line with known CDK2 dependency or Cyclin E amplification) under standard conditions.
- Animal Model: Use immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old. Allow for at least one week of acclimatization.
- Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1×10^6 to 1×10^7 cells in 100-200 μ L of a suitable medium like Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups (e.g., n=8-10 per group).
- Treatment Administration:
 - Treatment Group: Administer **Cdk2-IN-26** at various predetermined doses.
 - Control Group: Administer the vehicle alone.
 - The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency (e.g., once or twice daily) should be based on preliminary pharmacokinetic and tolerability studies.
- Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
- Endpoint: Euthanize the animals when tumors in the control group reach the maximum allowed size, or at a predetermined study endpoint.
- Tissue Collection: Collect tumors, blood, and major organs for further analysis.
- Analysis:
 - Efficacy: Compare the tumor growth inhibition between the treated and control groups.

- Pharmacodynamics: Analyze tumor tissues for biomarkers of CDK2 inhibition (e.g., reduced phosphorylation of Rb, changes in cell cycle markers).
- Toxicity: Perform histological analysis of major organs to assess any treatment-related toxicity.

Signaling Pathway

CDK2 Signaling Pathway in Cell Cycle Progression:

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression. A simplified representation of this pathway is shown below.



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Caption: Simplified CDK2 signaling pathway in cell cycle control.

Conclusion

Cdk2-IN-26 is a valuable research tool for the in vivo investigation of CDK2 function. Due to the current lack of specific public data for this compound, researchers are strongly advised to conduct preliminary studies to determine its solubility, tolerability, and optimal dosage for their specific animal model and research objectives. The general protocols and background information provided in this document are intended to serve as a foundation for the rational design of these crucial initial experiments.

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References

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